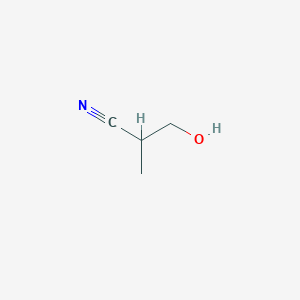

3-Hydroxy-2-methylpropanenitrile

CAS No.: 2567-01-3

Cat. No.: VC7962738

Molecular Formula: C4H7NO

Molecular Weight: 85.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2567-01-3 |

|---|---|

| Molecular Formula | C4H7NO |

| Molecular Weight | 85.1 g/mol |

| IUPAC Name | 3-hydroxy-2-methylpropanenitrile |

| Standard InChI | InChI=1S/C4H7NO/c1-4(2-5)3-6/h4,6H,3H2,1H3 |

| Standard InChI Key | COZQDNPLORIALF-UHFFFAOYSA-N |

| SMILES | CC(CO)C#N |

| Canonical SMILES | CC(CO)C#N |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

3-Hydroxy-2-methylpropanenitrile features a four-carbon chain with a hydroxyl (-OH) group at the third carbon, a methyl (-CH₃) branch at the second carbon, and a nitrile (-C≡N) terminus. The molecular formula C₄H₇NO corresponds to the IUPAC name 3-hydroxy-2-methylpropanenitrile, which is unambiguously represented by the SMILES notation CC(CO)C#N . The InChIKey COZQDNPLORIALF-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₇NO | |

| Molecular weight | 85.10 g/mol | |

| SMILES | CC(CO)C#N | |

| InChIKey | COZQDNPLORIALF-UHFFFAOYSA-N |

Stereoelectronic Features

The compound’s nitrile group imposes a linear geometry at the terminal carbon, while the hydroxyl and methyl groups introduce steric and electronic effects. Hydrogen bonding between the hydroxyl proton and the nitrile’s π-electrons may stabilize certain conformers, though experimental data on its preferred spatial arrangement remain sparse .

Synthesis and Production

Industrial Scalability

No industrial production methods are documented, but continuous-flow reactors with immobilized catalysts—commonly used in nitrile chemistry—could optimize yield and purity. The absence of patent literature indicates this compound remains a niche intermediate.

Physical and Chemical Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predicts CCS values for various adducts, reflecting the compound’s gas-phase conformation. The [M+H]+ ion exhibits a CCS of 115.7 Ų, while larger adducts like [M+Na]+ show increased cross-sections due to enhanced ion-dipole interactions .

Table 2: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 86.060041 | 115.7 |

| [M+Na]+ | 108.04198 | 125.7 |

| [M+NH4]+ | 103.08659 | 120.5 |

| [M-H]- | 84.045489 | 108.1 |

Solubility and Stability

The hydroxyl group enhances water solubility relative to nonpolar nitriles, but the compound’s stability under aqueous conditions remains unquantified. Analogous hydroxy nitriles are prone to hydrolysis, necessitating anhydrous storage .

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

-

Nitrile Group: Susceptible to nucleophilic attack (e.g., hydrolysis to amides or carboxylic acids, reduction to amines).

-

Hydroxyl Group: Participates in esterification, etherification, and oxidation reactions.

Comparative Analysis with Structural Analogues

2-Amino-3-hydroxy-2-methylpropanenitrile

This amino-substituted derivative (C₄H₈N₂O) shares the hydroxyl and methyl groups but replaces a hydrogen with an amine. The added basicity alters solubility and reactivity, enabling applications in peptide mimetics .

3-Chloro-2-hydroxy-2-methylpropanenitrile

Chlorination at the hydroxyl position (C₄H₆ClNO) introduces a leaving group, facilitating nucleophilic substitutions. Its density of 1.18 g/cm³ (liquid phase) contrasts with the unchlorinated compound’s unmeasured density .

Research Gaps and Future Directions

-

Synthetic Optimization: Development of regioselective methods to avoid byproducts like carboxylic acids.

-

Biological Screening: Evaluation of antimicrobial or anticancer activity, leveraging the hydroxyl-nitrile motif.

-

Computational Studies: DFT calculations to predict reaction pathways and transition states.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume